molecular formula C18H21NO3S B070354 (1-Benzhydrylazetidin-3-yl)methyl methanesulfonate CAS No. 162698-41-1

(1-Benzhydrylazetidin-3-yl)methyl methanesulfonate

Cat. No.: B070354
CAS No.: 162698-41-1
M. Wt: 331.4 g/mol
InChI Key: JCOQDAJMCQWEAH-UHFFFAOYSA-N
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Chemical Reactions Analysis

(1-Benzhydrylazetidin-3-yl)methyl methanesulfonate undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen chloride, hydrogen, and di-tert-butyl dicarbonate . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(1-Benzhydrylazetidin-3-yl)methyl methanesulfonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1-Benzhydrylazetidin-3-yl)methyl methanesulfonate involves its interaction with specific molecular targets. The methanesulfonate group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The azetidine ring structure is also crucial for its reactivity and interaction with other molecules .

Comparison with Similar Compounds

(1-Benzhydrylazetidin-3-yl)methyl methanesulfonate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structure, which combines the azetidine ring with a benzhydryl group and a methanesulfonate ester, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

(1-benzhydrylazetidin-3-yl)methyl methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3S/c1-23(20,21)22-14-15-12-19(13-15)18(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,15,18H,12-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCOQDAJMCQWEAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCC1CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70621049
Record name [1-(Diphenylmethyl)azetidin-3-yl]methyl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70621049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162698-41-1
Record name [1-(Diphenylmethyl)azetidin-3-yl]methyl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70621049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 1-(diphenylmethyl)-3-(hydroxymethyl) azetidine (1 g, 3.9 mmol) [prepared by reduction of 1-(diphenylmethyl)azetidine-3-carboxylic acid (CAS No.: 36476-87-6) using LiAlH4 in refluxing THF] and Et3N (0.71 mL, 5.1 mmol) in THF (30 mL) was treated with methanesulfonyl chloride (0.36 mL, 4.7 mmol) and stirred for 2 h at room temperature. The precipitate was removed by filtration and washed with THF. The liquors were evaporated and the residue partitioned between water and DCM. The DCM layer was separated and the aqueous re-extracted. The combined organics were washed with brine, dried (Na2SO4), filtered and evaporated. The residue was triturated with isohexane, the solid then isolated by filtration and dried to give the title compound as an orange solid (1.1 g, 84%). m/z (ES+) 332 (M+H)+.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
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0.36 mL
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reactant
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0.71 mL
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reactant
Reaction Step Four
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Quantity
30 mL
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solvent
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0 (± 1) mol
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solvent
Reaction Step Four
Yield
84%

Synthesis routes and methods II

Procedure details

The title compound from Step B above (1.7 g, 6.72 mmoles) and triethylamine (1.1 g, 10.87 mmoles) were dissolved in CH2Cl2 (20 mL) and the mixture was stirred under nitrogen at 0° C. Methanesulfonylchloride (1.1 g, 9.6 mmoles) was added and the solution was stirred at room temperature for 2 h. The solution was diluted with CH2Cl2 and washed with saturated aqueous sodium bicarbonate, water and dried (MgSO4), filtered and evaporated to dryness to give the title compound (2.32 g, 99%). FABMS (M+1)=332.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Quantity
1.1 g
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reactant
Reaction Step One
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20 mL
Type
solvent
Reaction Step One
Quantity
1.1 g
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reactant
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0 (± 1) mol
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solvent
Reaction Step Three
Yield
99%

Synthesis routes and methods III

Procedure details

To a solution of [1-(diphenylmethyl)azetidin-3-yl]methanol (30.0 g, 118.4 mmol) in pyridine (200 mL) was slowly added methanesulfonyl chloride (17.0 g, 148.4 mmol), and the mixture was stirred at room temperature for 16 hr. The reaction mixture was diluted with water, and concentrated under reduced pressure. The residue was partitioned between ethyl acetate and 1N sodium hydroxide, and the ethyl acetate layer was washed with saturated brine, dried over anhydrous magnesium sulfate and filtered. The filtrate was concentrated under reduced pressure, and the obtained solid was washed with hexane to give the title compound (30.3 g, yield 77%) as a pale yellow solid.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
17 g
Type
reactant
Reaction Step Two
Quantity
200 mL
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solvent
Reaction Step Three
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0 (± 1) mol
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solvent
Reaction Step Four
Yield
77%

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